3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride
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Overview
Description
3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H8ClF3O3S. This compound is characterized by the presence of a cyclobutane ring substituted with a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of 3-methoxy-3-(trifluoromethyl)cyclobutanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction can be represented as follows:
3-Methoxy-3-(trifluoromethyl)cyclobutanol+Chlorosulfonic acid→3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride+By-products
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product through techniques such as distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl fluoride
- 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonamide
- 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonic acid
Uniqueness
3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable reagent for introducing sulfonyl groups into various molecules, enabling the synthesis of a wide range of derivatives with diverse applications.
Biological Activity
3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a trifluoromethyl group and a sulfonyl chloride moiety, enhances its reactivity and biological profile. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₆H₈ClF₃O₃S
- Molecular Weight : 252.64 g/mol
- Physical State : Colorless liquid with a distinctive odor
- Boiling Point : 131 to 133 °C
The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its electrophilicity and making it a valuable reagent in organic synthesis and medicinal chemistry .
The primary mechanism of action for this compound involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, forming covalent bonds that modify biomolecules. The trifluoromethyl group increases the electrophilicity of the sulfonyl chloride, facilitating various chemical reactions, including:
- Substitution Reactions : Reacts with nucleophiles such as amines and alcohols to form sulfonamide derivatives.
- Hydrolysis : In aqueous conditions, it can hydrolyze to yield corresponding sulfonic acids.
- Oxidation and Reduction : Although less common, it can participate in these reactions under specific conditions .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by affecting cell signaling pathways involved in proliferation and survival.
- Antiviral Effects : It has demonstrated activity against certain viral infections, indicating its potential as a therapeutic agent .
Case Study 1: Antifungal Activity
A comparative study evaluated the antifungal activity of 3-Methoxy-3-(trifluoromethyl)cyclobutane derivatives against Trichophyton mentagrophytes and Trichophyton rubrum. The results indicated that while the original antifungal agent Butenafine was slightly more potent, its CF₃-cyclobutane analogue maintained significant antifungal properties .
Case Study 2: Tuberculosis Screening
In a high-throughput screening for anti-tubercular compounds, derivatives of cyclobutane were tested against Mycobacterium tuberculosis. The study identified several chemotypes with promising activity, suggesting that modifications involving trifluoromethyl groups could enhance efficacy against resistant strains .
Applications in Drug Development
The compound is being investigated for its potential use in drug development due to its ability to modify biomolecules. It serves as a building block for synthesizing pharmaceutical agents targeting various diseases. Its application in medicinal chemistry includes:
- Modification of Proteins and Peptides : Used to study protein-ligand interactions and enzyme mechanisms.
- Development of Specialty Chemicals : Employed in producing materials with specific properties due to its unique reactivity .
Properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O3S/c1-13-5(6(8,9)10)2-4(3-5)14(7,11)12/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGVXVZBNIMMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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